An In-Depth Technical Guide to 4-Bromo-1-(triisopropylsilyl)-7-azaindole: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Bromo-1-(triisopropylsilyl)-7-azaindole: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Strategic Importance of 4-Bromo-1-(triisopropylsilyl)-7-azaindole in Medicinal Chemistry
The 7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, recognized for its ability to mimic the indole ring of tryptophan and act as a versatile pharmacophore in a multitude of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including applications as kinase inhibitors, antiviral agents, and central nervous system modulators. Within this esteemed class of compounds, 4-Bromo-1-(triisopropylsilyl)-7-azaindole (CAS Number: 640735-24-6) has emerged as a cornerstone building block for medicinal chemists.[2]
The strategic introduction of a bromine atom at the 4-position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[3] This regiochemical control is paramount for systematic structure-activity relationship (SAR) studies. Furthermore, the installation of a bulky triisopropylsilyl (TIPS) group at the N1 position of the pyrrole ring serves a dual purpose. It not only protects the potentially reactive N-H bond but also enhances the solubility of the azaindole core in organic solvents, thereby improving reaction handling and efficiency. The steric hindrance imparted by the TIPS group can also direct the regioselectivity of certain reactions. This guide provides a comprehensive overview of the synthesis, purification, characterization, and key applications of this pivotal intermediate for researchers, scientists, and professionals engaged in the multifaceted field of drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Bromo-1-(triisopropylsilyl)-7-azaindole is fundamental for its effective utilization in organic synthesis. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 640735-24-6 | [2] |
| Molecular Formula | C₁₆H₂₅BrN₂Si | [4] |
| Molecular Weight | 353.37 g/mol | [4] |
| Appearance | Amber Oil | [3] |
| Purity | Typically ≥95% | [2] |
| Synonyms | (4-Bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | [4] |
Synthesis and Purification: A Validated Laboratory Protocol
The synthesis of 4-Bromo-1-(triisopropylsilyl)-7-azaindole is most commonly achieved through the N-silylation of the commercially available 4-bromo-7-azaindole. The following protocol is a robust and scalable method that consistently delivers high yields of the desired product.
Experimental Protocol: N-Silylation of 4-Bromo-7-azaindole
Materials and Reagents:
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4-Bromo-7-azaindole (1.0 eq)
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Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
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Triisopropylsilyl chloride (TIPSCl, 1.2 eq)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Dichloromethane (DCM)
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Magnesium sulfate (MgSO₄)
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Silica gel (for flash chromatography)
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Hexanes and Ethyl Acetate (for flash chromatography)
Instrumentation:
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Round-bottom flask
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Magnetic stirrer
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Nitrogen or Argon inlet
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Ice bath
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Separatory funnel
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Rotary evaporator
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Flash chromatography system
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-7-azaindole (1.0 eq) and anhydrous THF.
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Deprotonation: Cool the resulting solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes. The reaction mixture will typically become a suspension.
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Silylation: After stirring at 0 °C for 30 minutes, add triisopropylsilyl chloride (1.2 eq) dropwise to the suspension.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
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Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification by Flash Column Chromatography:
The crude product is purified by flash column chromatography on silica gel. A typical elution gradient starts with 100% hexanes and gradually increases the polarity with ethyl acetate. The fractions containing the desired product are identified by TLC, combined, and concentrated to yield 4-Bromo-1-(triisopropylsilyl)-7-azaindole as an amber oil.[3]
Causality Behind Experimental Choices:
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Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial as sodium hydride is highly reactive with moisture and oxygen.
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Anhydrous Solvent: Anhydrous THF is essential to prevent the quenching of the sodium hydride and to ensure the efficiency of the deprotonation step.
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Portion-wise Addition of NaH: This is a safety precaution to control the evolution of hydrogen gas, which is a byproduct of the deprotonation reaction.
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Quenching with NH₄Cl: Saturated ammonium chloride is a mild proton source that safely neutralizes any unreacted sodium hydride.
Experimental Workflow Diagram
Caption: Synthesis and Purification Workflow for 4-Bromo-1-(triisopropylsilyl)-7-azaindole.
Spectroscopic Characterization
The structural integrity of 4-Bromo-1-(triisopropylsilyl)-7-azaindole is confirmed through a combination of spectroscopic techniques. Below is a summary of expected analytical data.
| Technique | Expected Data |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the azaindole core, as well as the methine and methyl protons of the triisopropylsilyl group. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the silyl group. |
| ¹³C NMR | The carbon NMR spectrum will display distinct resonances for each of the carbon atoms in the molecule, including the aromatic carbons and the carbons of the TIPS group. |
| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the mass of the molecule, along with a characteristic isotopic pattern due to the presence of the bromine atom. |
Reactivity and Key Synthetic Applications
The synthetic utility of 4-Bromo-1-(triisopropylsilyl)-7-azaindole lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The bromine atom at the C4 position serves as a versatile leaving group, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
This reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a diverse array of 4-amino-7-azaindole derivatives. This is particularly valuable in medicinal chemistry for introducing amine-containing pharmacophores.
Sonogashira Coupling:
The Sonogashira coupling facilitates the formation of carbon-carbon triple bonds by reacting the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This opens up avenues for the synthesis of alkynyl-substituted azaindoles.
General Reactivity Diagram
Caption: Key Cross-Coupling Reactions of 4-Bromo-1-(triisopropylsilyl)-7-azaindole.
Safety and Handling
As a senior application scientist, ensuring the safe handling of all chemical reagents is of paramount importance. While a specific Material Safety Data Sheet (MSDS) for 4-Bromo-1-(triisopropylsilyl)-7-azaindole should always be consulted, the following general safety precautions, based on the reactivity of similar compounds, should be observed.
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Hazard Identification: The parent compound, 4-bromo-7-azaindole, is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage. It is prudent to handle the silylated derivative with the same level of caution.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any vapors.
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
4-Bromo-1-(triisopropylsilyl)-7-azaindole is a strategically designed and highly valuable building block in the arsenal of the modern medicinal chemist. Its well-defined reactivity, coupled with the protective and solubilizing properties of the triisopropylsilyl group, makes it an indispensable tool for the synthesis of complex 7-azaindole derivatives. A thorough understanding of its synthesis, purification, and reactivity, as outlined in this guide, will empower researchers to efficiently and safely leverage this key intermediate in the pursuit of novel therapeutics.
References
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- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
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- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
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Chem-Impex. (n.d.). 4-Bromo-7-azaindole. Retrieved from [Link]
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ZaiQi Bio-Tech. (n.d.). 4-Bromo-7-azaindole| CAS No:348640-06-2. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 348640-06-2 | Product Name : 4-Bromo-7-azaindole (BSC). Retrieved from [Link]
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- 3-BROMO-1-(TRIISOPROPYLSILYL)PYRROLE(87630-36-2) 1H NMR spectrum. ChemicalBook.
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